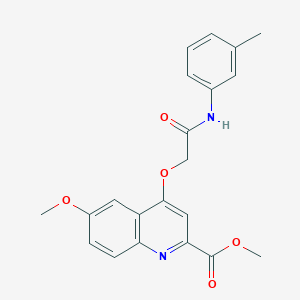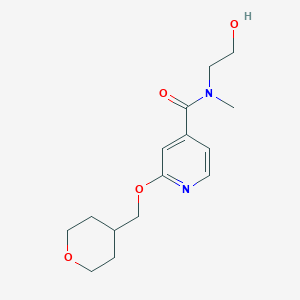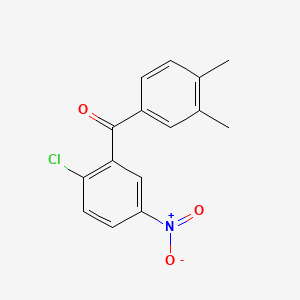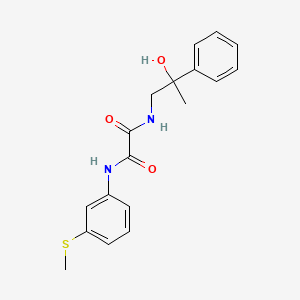![molecular formula C19H19ClN6O4 B2410709 2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896308-47-7](/img/structure/B2410709.png)
2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN6O4 and its molecular weight is 430.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbon-11-Labeled Derivatives for PET Imaging
Research on similar purine-thioacetamide derivatives, specifically carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, highlights their potential as PET (Positron Emission Tomography) tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds were synthesized and evaluated for their radiochemical yields, purity, and specific activity, suggesting applications in diagnostic imaging and neurological research (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity of Imidazolyl Derivatives
Another study explored the anticonvulsant activities of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives. This research found that certain imidazolyl derivatives possess significant anticonvulsant properties, suggesting the potential of structurally related compounds in developing new treatments for epilepsy or seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Metabolism of Chloroacetamide Herbicides
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential toxicological impacts of chloroacetamide derivatives. This study provides insights into the biotransformation and potential safety considerations of chloroacetamide compounds, which might be relevant for related chemical entities in toxicological studies or environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Biological Activities
Research into the synthesis and biological activities of various chemical derivatives, including imidazo[1,2-a]pyridines and benzothiazole derivatives, showcases the broad potential of these compounds in medicinal chemistry. Such studies often focus on the development of new therapeutic agents with potential applications in cancer treatment, antimicrobial therapies, and other areas of health science. For example, novel compounds with imidazo[2,1-b]thiazole scaffolds were synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating the value of structural derivatives in oncological research (Ding et al., 2012).
Eigenschaften
IUPAC Name |
2-[6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4/c1-9-10(2)26-15-16(23(3)19(29)24(17(15)28)8-14(21)27)22-18(26)25(9)11-5-6-13(30-4)12(20)7-11/h5-7H,8H2,1-4H3,(H2,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCMVLGPUBOHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)




![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)
![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)